(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, benzyl chloroformate, and methylamine.
Formation of Intermediate: The (S)-2-aminopropanoic acid is first converted to its corresponding ester using benzyl chloroformate under basic conditions.
Amination: The ester is then reacted with methylamine to introduce the methoxy(methyl)amino group.
Carbamate Formation: Finally, the intermediate is treated with a suitable carbamoylating agent to form the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amines with reduced carbamate groups.
Substitution: Compounds with new functional groups replacing the methoxy(methyl)amino group.
Scientific Research Applications
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The enantiomer of the compound with different stereochemistry.
Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The racemic mixture of both enantiomers.
Benzyl 1-(amino)-1-oxopropan-2-ylcarbamate: A similar compound lacking the methoxy group.
Uniqueness
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the methoxy(methyl)amino group also imparts distinct chemical properties and reactivity.
Properties
CAS No. |
114744-83-1 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m0/s1 |
InChI Key |
JJWLCBIYQXRMNO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.